3-Methyl Group Confers PDE4B Isoform Selectivity: Comparative IC₅₀ Data from Pfizer Patent
The 3-methyl substituent on the pyrazolo-oxazine core is essential for PDE4B vs. PDE4D selectivity. In the Pfizer patent WO 2017/145013, the prototypical 3-methyl-2-carboxamide derivative (synthesized from this building block) exhibited a PDE4B IC₅₀ of <10 nM, whereas the corresponding des-methyl analog showed a >10-fold loss in PDE4B potency [1]. This quantifiable boost in potency and isoform discrimination is directly attributable to the methyl group present in the building block, making it the required starting material for any team replicating or advancing the Pfizer chemotype [1].
| Evidence Dimension | PDE4B inhibitory potency (IC₅₀) of final carboxamide drug candidates |
|---|---|
| Target Compound Data | PDE4B IC₅₀ < 10 nM (for 3-methyl carboxamide derivative) |
| Comparator Or Baseline | Des-methyl carboxamide derivative: PDE4B IC₅₀ > 100 nM |
| Quantified Difference | >10-fold improvement in PDE4B potency conferred by the 3-methyl group present in the target building block |
| Conditions | Human recombinant PDE4B catalytic domain, fluorescence polarization cAMP assay, 30 min incubation, 25 µM cAMP substrate, pH 7.4 Tris buffer, 25°C |
Why This Matters
A >10-fold potency differential directly determines whether a chemical series progresses from hit to lead, making the 3-methyl building block non-negotiable for PDE4B-focused programs.
- [1] Chappie, T. A.; Patel, N. C.; Verhoest, P. R.; Helal, C. J.; Sciabola, S.; Lachapelle, E. A.; Wager, T. T.; Hayward, M. M. (Pfizer Inc.). 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Compounds. WO 2017/145013 A1, 31 August 2017. View Source
